molecular formula C18H22N4O4S2 B2393634 N-(4-(2-oxo-2-((4-sulfamoylbenzyl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide CAS No. 1211720-89-6

N-(4-(2-oxo-2-((4-sulfamoylbenzyl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide

Katalognummer: B2393634
CAS-Nummer: 1211720-89-6
Molekulargewicht: 422.52
InChI-Schlüssel: IEJCQYILSBKWNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(2-oxo-2-((4-sulfamoylbenzyl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide (CAS 1211720-89-6) is a synthetic organic compound with a molecular formula of C18H22N4O4S2 and a molecular weight of 422.5 g/mol . Its structure features a thiazole ring, a privileged scaffold in medicinal chemistry known for its rigid planarity and electronic properties, which can facilitate key interactions with biological targets . The molecule is further characterized by a cyclopentanecarboxamide group and a benzylamine subunit linked to a sulfamoyl moiety. Thiazole-containing compounds are frequently investigated for their diverse biological activities and are common intermediates in drug discovery and development for various therapeutic areas . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the product's spectral and physical data for proper characterization in their experimental work.

Eigenschaften

IUPAC Name

N-[4-[2-oxo-2-[(4-sulfamoylphenyl)methylamino]ethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S2/c19-28(25,26)15-7-5-12(6-8-15)10-20-16(23)9-14-11-27-18(21-14)22-17(24)13-3-1-2-4-13/h5-8,11,13H,1-4,9-10H2,(H,20,23)(H2,19,25,26)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJCQYILSBKWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-(2-oxo-2-((4-sulfamoylbenzyl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Common NameThis compound
CAS Number1211720-89-6
Molecular FormulaC18H22N4O4S2
Molecular Weight422.5 g/mol

Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities, primarily through the inhibition of specific enzymes and modulation of cell signaling pathways. For instance, related compounds have shown inhibition of acid ceramidase (AC), a crucial enzyme in sphingolipid metabolism, which is implicated in various diseases including cancer .

Structure-Activity Relationship (SAR)

The SAR studies on related thiazole derivatives suggest that modifications on the benzyl and thiazole moieties can enhance biological activity. For example, substituents on the aromatic rings significantly affect the inhibitory potency against AC, with certain configurations leading to improved binding affinities .

In Vitro Studies

In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines such as HepG2. The mechanism involves cell cycle arrest at the S phase and activation of apoptotic pathways through upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Case Studies

  • Antitumor Activity : A study highlighted that a structurally similar compound exhibited potent antitumor activity by inducing apoptosis in HepG2 cells via mitochondrial pathways. This suggests that this compound may also possess similar antitumor properties .
  • Enzyme Inhibition : Another study focused on the inhibition of human carbonic anhydrase II by related compounds. The binding interactions were characterized using X-ray crystallography, revealing crucial insights into how structural variations influence enzyme affinity and selectivity .

Pharmacokinetics

The pharmacokinetic profile of related compounds has shown favorable absorption and distribution characteristics in animal models. These findings are essential for understanding the potential therapeutic applications of this compound in clinical settings .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The sulfonamide group present in the compound is known for its antibacterial properties. Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria .

For instance, studies have shown that derivatives of thiazole compounds can effectively inhibit bacterial growth, suggesting that N-(4-(2-oxo-2-((4-sulfamoylbenzyl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide may also possess similar properties. The mechanism typically involves the inhibition of folic acid synthesis in bacteria, which is crucial for their growth and replication.

Anticancer Potential

Recent investigations into sulfonamide derivatives have highlighted their potential as anticancer agents. The compound's structure suggests it could interact with key biological targets involved in cancer cell proliferation and survival. For example, studies have demonstrated that related thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and colon cancer .

Molecular docking studies have been employed to predict the binding affinity of these compounds to specific cancer-related targets, providing insights into their mechanisms of action. These studies suggest that this compound may induce apoptosis in cancer cells through multiple pathways, including cell cycle arrest and apoptosis induction .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Thiazole Ring : The thiazole moiety is synthesized through a condensation reaction involving appropriate thioketones and amines.
  • Sulfonamide Linkage : The incorporation of the sulfonamide group is achieved by reacting a suitable sulfonyl chloride with an amine derivative.
  • Cyclopentanecarboxamide Formation : The final step involves the formation of the cyclopentanecarboxamide structure through acylation reactions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various thiazole derivatives against common bacterial strains. Results indicated that certain derivatives showed promising activity comparable to standard antibiotics, highlighting the potential of this compound as a lead compound for further development .

Case Study 2: Anticancer Evaluation

In another investigation focusing on anticancer properties, derivatives similar to this compound were subjected to cytotoxicity assays against several cancer cell lines. The findings revealed significant growth inhibition in treated cells, with some compounds inducing apoptosis at lower concentrations .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features and Modifications

The table below compares the target compound with structurally related analogs:

Compound Name Substituents (R1, R2, R3) Molecular Formula Key Functional Groups Melting Point (°C) References
Target Compound R1: Cyclopentanecarboxamide; R2: 4-sulfamoylbenzyl C₁₉H₂₂N₄O₃S₂ Thiazole, sulfamoyl, carboxamide Not reported
N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide (CAS: 923139-08-6) R1: Cyclopropanecarboxamide; R2: 4-methylphenyl C₁₆H₁₇N₃O₂S Thiazole, p-tolyl, carboxamide Not reported
2-Cyano-N-(3-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide derivatives R1: Cyano; R2: Thiazol-2-ylsulfamoylphenyl Variable Thiazole, sulfamoyl, cyanoacetamide 274–288
N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenylthiazol-2-yl)benzamide R1: Benzamide; R2: 4-phenylthiazol-2-yl C₂₇H₂₂N₆O₃S₂ Bis-thiazole, sulfamoyl, benzamide Not reported
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS: 923226-70-4) R1: Furan-2-carboxamide; R2: 3-methoxybenzyl C₁₈H₁₇N₃O₄S Thiazole, methoxybenzyl, furan-carboxamide Not reported

Pharmacological and Physicochemical Properties

Bioactivity Insights

  • Cyclopentane vs. Cyclopropane : The cyclopentane ring in the target compound may enhance metabolic stability compared to the more strained cyclopropane analog (CAS: 923139-08-6), though this requires experimental validation .
  • Cytotoxicity : Thiazole derivatives in show cytotoxicity, suggesting the target compound’s thiazole core could confer similar properties if evaluated .

Physicochemical Comparisons

  • Solubility : The sulfamoyl group in the target compound likely improves water solubility versus the p-tolyl or methoxybenzyl groups in analogs .
  • Melting Points: Analogs with cyanoacetamide groups () exhibit higher melting points (274–288°C), attributed to strong intermolecular hydrogen bonding .

Structure-Activity Relationship (SAR) Trends

  • Thiazole Core : Essential for planar stacking interactions; substitutions at the 4-position (e.g., sulfamoylbenzyl) enhance target specificity .
  • Carboxamide Variations: Cyclopentanecarboxamide (target) vs.
  • Sulfamoyl Group : Critical for hydrogen bonding with enzymes (e.g., carbonic anhydrase), as seen in sulfonamide-containing drugs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(2-oxo-2-((4-sulfamoylbenzyl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide, and how can reaction conditions be optimized?

  • The synthesis involves multi-step organic reactions, including nucleophilic attacks and cyclization. A green chemistry approach using ethanol at room temperature with ketones (e.g., cyclopentanone) under controlled conditions (pH, solvent polarity) is effective for forming spiro-carboxamide derivatives. Key steps include thiocarbohydrazide nucleophilic attacks and elimination of water, ensuring high yields (70–85%) . Optimization requires monitoring temperature (20–25°C), solvent choice (ethanol for eco-friendliness), and reaction time (12–24 hours) .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR confirms aromatic protons (δ 8.30–7.20 ppm), NH-thiadiazole (δ 10.50–9.90 ppm), and cyclopentane CH₂ groups (δ 2.90–1.10 ppm). ¹³C-NMR identifies the spiro carbon at δ 80.90–79.20 ppm .
  • FT-IR Spectroscopy: Detects C=O stretches (1710–1690 cm⁻¹), NH/NH₂ (3370–3180 cm⁻¹), and C–S–C bonds (748 cm⁻¹), confirming cyclization and functional group integrity .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., 428.5 g/mol for analogous compounds) and fragmentation patterns .

Q. What preliminary biological screening strategies are suggested for assessing its activity?

  • In vitro assays: Test inhibitory constants (Kᵢ) against enzymes (e.g., carbonic anhydrase) or receptors via fluorescence polarization or surface plasmon resonance .
  • Cellular pathway analysis: Use kinase activity assays or apoptosis markers (e.g., caspase-3) to evaluate effects on signaling pathways .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR or IR) during synthesis be resolved?

  • Discrepancies in NH-thiadiazole signals (δ 10.50–9.90 ppm) may arise from tautomerism or solvent effects. Use deuterated DMSO for enhanced proton resolution and 2D NMR (HSQC, HMBC) to assign ambiguous peaks . For IR, compare C=S (1280–1160 cm⁻¹) disappearance with C–S–C (748 cm⁻¹) emergence to confirm cyclization .

Q. What mechanistic insights exist for its interaction with biological targets, and how can binding modes be validated?

  • Molecular docking studies suggest sulfamoyl and carboxamide groups form hydrogen bonds with active-site residues (e.g., Zn²⁺ in metalloenzymes). Validate via isothermal titration calorimetry (ITC) for binding affinity (Kd) and X-ray crystallography for co-crystal structures . For example, analogous thiazole derivatives show IC₅₀ values <1 µM against kinase targets .

Q. How can reaction yields be improved while minimizing side products (e.g., dimerization or oxidation)?

  • Stepwise purification: Use flash chromatography after each synthetic step to isolate intermediates.
  • Additive screening: Introduce radical scavengers (e.g., BHT) to prevent oxidation or crown ethers to enhance nucleophilicity in cyclization .
  • Microwave-assisted synthesis: Reduces reaction time (e.g., from 24 h to 2 h) and improves regioselectivity in thiazole formation .

Q. What strategies address solubility challenges in biological assays?

  • Prodrug design: Introduce phosphate or acetyl groups to enhance aqueous solubility.
  • Co-solvent systems: Use DMSO/PBS mixtures (<5% DMSO) or cyclodextrin-based formulations to maintain compound stability .

Methodological Considerations

  • Data Analysis: Use multivariate statistical tools (e.g., PCA) to correlate spectral data with synthetic conditions .
  • Biological Replicates: Perform triplicate assays with positive/negative controls (e.g., staurosporine for kinase inhibition) to ensure reproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.